

# The Biological Activity of Irganox 1076: A Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

**Cat. No.:** B107695

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An In-Depth Examination of a Widely Used Phenolic Antioxidant

## Introduction

Irganox 1076, chemically known as **octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate**, is a high molecular weight, sterically hindered phenolic antioxidant.<sup>[1]</sup> It is extensively utilized as a stabilizer in a wide array of organic materials, including plastics, elastomers, adhesives, and waxes, to protect them against thermo-oxidative degradation.<sup>[2][3]</sup> Its primary industrial application lies in preventing the degradation of polymers during processing and end-use, thereby extending product lifespan.<sup>[4]</sup> While its role in materials science is well-documented, its interactions with biological systems are of increasing interest to researchers in toxicology, drug development, and the broader life sciences. This is particularly relevant due to its presence in food contact materials, medical devices, and the potential for human exposure through migration.<sup>[5][6]</sup>

This technical guide provides a comprehensive overview of the biological activity of Irganox 1076, moving beyond its industrial function to explore its metabolic fate, cellular effects, and toxicological profile. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand the implications of Irganox 1076 exposure in biological contexts.

## Physicochemical Properties and Bioavailability

Understanding the fundamental properties of Irganox 1076 is crucial for interpreting its biological activity. Its large size and lipophilic nature govern its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property         | Value   | Source              |
|------------------|---|---------------------|
| Chemical Name    | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate   | <a href="#">[1]</a> |
| CAS Number       | 2082-79-3   | <a href="#">[1]</a> |
| Molecular Weight | 530.9 g/mol   | <a href="#">[1]</a> |
| Appearance       | White crystalline powder  | <a href="#">[3]</a> |
| Solubility       | Practically insoluble in water;<br>soluble in organic solvents like<br>acetone, chloroform, and<br>toluene. | <a href="#">[7]</a> |

Due to its high lipophilicity, the oral bioavailability of Irganox 1076 is limited. Studies in rats have shown that a significant portion of the ingested compound is not absorbed from the gastrointestinal tract and is excreted unchanged in the feces.

## Mechanism of Antioxidant Action

The primary biological activity of Irganox 1076 stems from its function as a phenolic antioxidant. Its mechanism of action is centered on its ability to act as a free radical scavenger.

## Free Radical Scavenging

The core of Irganox 1076's antioxidant capability lies in the sterically hindered phenolic group. The hydrogen atom on the hydroxyl group can be readily donated to a free radical, thereby neutralizing it and terminating the radical chain reaction that leads to oxidative damage.[\[4\]](#) The bulky tert-butyl groups adjacent to the hydroxyl group enhance the stability of the resulting phenoxy radical, preventing it from initiating new radical chains.

Caption: Primary metabolic pathway of Irganox 1076.

The biological activity of fenozan acid itself warrants further investigation, as it retains the phenolic antioxidant moiety.

## Toxicological Profile

The toxicological profile of Irganox 1076 has been primarily evaluated in the context of its use in food contact materials and other consumer products.

### Acute and Chronic Toxicity

Irganox 1076 exhibits low acute oral toxicity. [7] Long-term studies in rodents have not shown evidence of carcinogenicity. [8] A review by the US Food and Drug Administration (USFDA) concluded that the dietary exposure from its use in food contact articles provides an adequate margin of safety. [6]

### Dermal Sensitization

While generally considered to have low toxicity, there are case reports of allergic contact dermatitis in humans resulting from exposure to Irganox 1076 in products such as non-woven fabrics. [9][10] This indicates a potential for dermal sensitization in susceptible individuals.

| Toxicological Endpoint              | Result  | Source  |
|-------------------------------------|---|---------|
| Acute Oral Toxicity (LD50, rat)     | > 5000 mg/kg  | [8]     |
| Carcinogenicity                     | Not carcinogenic in long-term rodent studies                                    | [8]     |
| Mutagenicity                        | No mutagenic effect in various tests  | [8]     |
| Reproductive/Developmental Toxicity | No indications of fertility impairment or teratogenic effects in animal studies | [8]     |
| Dermal Sensitization                | Case reports of allergic contact dermatitis in humans                           | [9][10] |

### Endocrine Disruption Potential

The potential for Irganox 1076 to act as an endocrine disruptor is an area of ongoing scientific discussion. While some screening lists of potential endocrine-disrupting chemicals may include Irganox 1076, comprehensive toxicological assessments have generally not indicated a risk of reproductive or developmental toxicity. [8] To date, there is a lack of specific, publicly available studies that have definitively characterized the binding affinity of Irganox 1076 for estrogen or androgen receptors using standardized assays. Therefore, while a direct hormonal effect appears unlikely based on current toxicological data, this remains an area with limited specific research.

## Interaction with Cellular Pathways

The interaction of Irganox 1076 with specific cellular signaling pathways is a key area of interest for understanding its broader biological effects beyond simple antioxidant activity.

### Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and detoxification enzymes. While it is plausible that a phenolic antioxidant like Irganox 1076 or its metabolites could modulate this pathway, direct evidence from studies specifically investigating this interaction is currently lacking in the peer-reviewed literature. This represents a significant knowledge gap and a potential avenue for future research.

## Experimental Protocols for Assessing Antioxidant Activity

For researchers investigating the antioxidant properties of Irganox 1076 or similar lipophilic compounds, several *in vitro* assays are available.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common, rapid, and simple method to assess the free radical scavenging activity of a compound.

Protocol:

- Reagent Preparation:
  - Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm.
  - Prepare a series of dilutions of Irganox 1076 in the same solvent.
- Assay Procedure:
  - In a 96-well microplate, add a specific volume of the Irganox 1076 solution to each well.
  - Add the DPPH solution to each well to initiate the reaction.
  - Include a control well containing only the solvent and the DPPH solution.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
  - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:
  - Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Caption: Workflow for the DPPH radical scavenging assay.

## Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge free radicals within a cellular environment. [11]

Protocol:

- Cell Culture:

- Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well microplate until confluent. [12]2. Loading with Probe:
  - Wash the cells with a suitable buffer (e.g., PBS).
  - Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH.
- Treatment with Antioxidant:
  - Wash the cells to remove excess DCFH-DA.
  - Incubate the cells with various concentrations of Irganox 1076.
- Induction of Oxidative Stress:
  - Add a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells. AAPH generates peroxy radicals upon thermal decomposition.
- Measurement:
  - Measure the fluorescence of the wells at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission for dichlorofluorescein, DCF) over time using a microplate reader. The oxidation of DCFH by intracellular radicals produces the highly fluorescent DCF.
- Calculation:
  - The antioxidant activity is determined by the ability of Irganox 1076 to suppress the AAPH-induced fluorescence compared to control cells. The results can be expressed as quercetin equivalents. [11]

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

## Conclusion and Future Directions

Irganox 1076 is a highly effective sterically hindered phenolic antioxidant with a well-established safety profile for its intended industrial applications. Its primary biological activity is centered on its ability to scavenge free radicals, a mechanism that is well-understood. Toxicological data indicate low acute toxicity and no significant concerns regarding carcinogenicity, mutagenicity, or reproductive toxicity. However, the potential for dermal sensitization exists and should be considered in relevant exposure scenarios.

From a research perspective, several key areas warrant further investigation:

- **Metabolite Activity:** The biological activity of fenozan acid and other potential metabolites of Irganox 1076 is largely unknown. Studies on the antioxidant capacity, cytotoxicity, and other biological effects of these metabolites would provide a more complete picture of the *in vivo* consequences of Irganox 1076 exposure.
- **Cellular Pathway Interactions:** The potential for Irganox 1076 or its metabolites to modulate key cellular signaling pathways, such as the Nrf2 antioxidant response pathway, remains to be elucidated.
- **Endocrine Disruption:** While broad toxicological studies are reassuring, specific *in vitro* receptor binding and transactivation assays for estrogen and androgen receptors would provide more definitive data on its endocrine disruption potential.
- **Cytotoxicity:** A more detailed characterization of the cytotoxic potential of Irganox 1076 in various cell lines relevant to human exposure (e.g., skin, liver, and immune cells) would be beneficial.

By addressing these research gaps, the scientific community can build a more comprehensive understanding of the biological activity of Irganox 1076, enabling a more nuanced assessment of its potential impacts on human health.

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